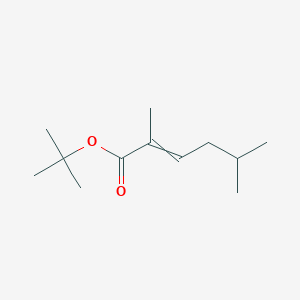
Pentanoic acid, 5-(2-anthracenylamino)-5-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanoic acid, 5-(2-anthracenylamino)-5-oxo- is a complex organic compound that features a pentanoic acid backbone with an anthracenylamino group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 5-(2-anthracenylamino)-5-oxo- typically involves the reaction of anthracene derivatives with pentanoic acid derivatives under specific conditions. One common method includes the use of anthracene-2-amine and 5-oxo-pentanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Pentanoic acid, 5-(2-anthracenylamino)-5-oxo- can undergo various chemical reactions, including:
Oxidation: The anthracenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroxy derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are used under basic or acidic conditions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Hydroxyanthracene derivatives.
Substitution: Various substituted anthracene derivatives.
Aplicaciones Científicas De Investigación
Pentanoic acid, 5-(2-anthracenylamino)-5-oxo- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the luminescent properties of the anthracene group.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of pentanoic acid, 5-(2-anthracenylamino)-5-oxo- involves its interaction with specific molecular targets. The anthracenyl group can intercalate into DNA, disrupting the replication process and leading to potential anti-cancer effects. Additionally, the compound can interact with various enzymes, inhibiting their activity and resulting in anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
- Anthracene-2-carboxylic acid
- Anthracene-9-carboxylic acid
- Anthracene-2-amine
Uniqueness
Pentanoic acid, 5-(2-anthracenylamino)-5-oxo- is unique due to the presence of both the pentanoic acid and anthracenylamino groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
189208-88-6 |
|---|---|
Fórmula molecular |
C19H17NO3 |
Peso molecular |
307.3 g/mol |
Nombre IUPAC |
5-(anthracen-2-ylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C19H17NO3/c21-18(6-3-7-19(22)23)20-17-9-8-15-10-13-4-1-2-5-14(13)11-16(15)12-17/h1-2,4-5,8-12H,3,6-7H2,(H,20,21)(H,22,23) |
Clave InChI |
BOUJCMRUDTZULH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)NC(=O)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Benzyl-4-[(1S)-1,3-diphenylprop-2-en-1-yl]piperazine](/img/structure/B12576631.png)
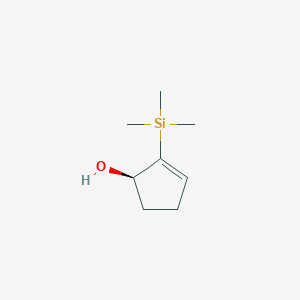
![N-(4-{[4-(1,3-Benzothiazol-2-yl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B12576638.png)
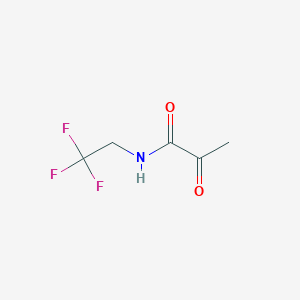
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methylbenzamide](/img/structure/B12576643.png)
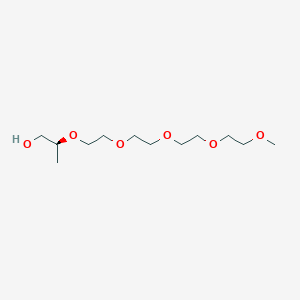
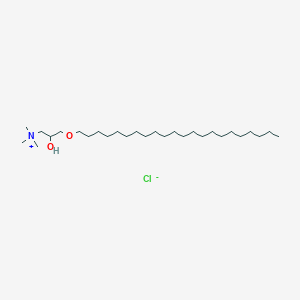
![4-[Hydroxy(isobutyryl)amino]butanoic acid](/img/structure/B12576659.png)
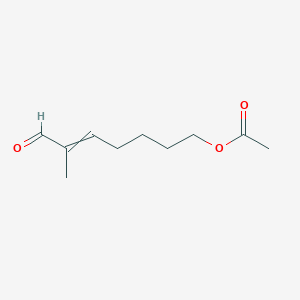
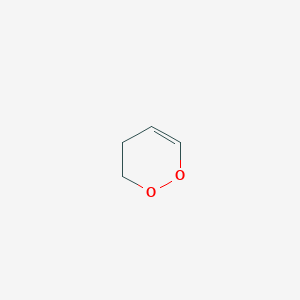
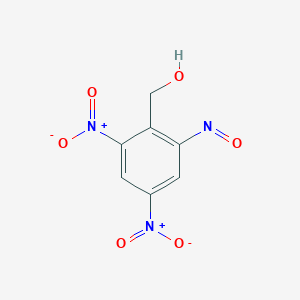
![8-Oxa-3-azabicyclo[3.2.1]octane-3-acetonitrile](/img/structure/B12576686.png)
